5-Br-Paps

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

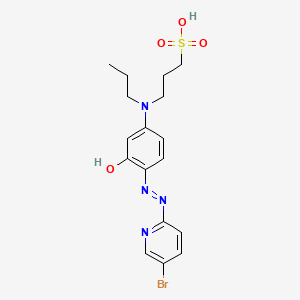

5-Br-Paps is a complex organic compound that features a pyridylazo group and a bromine atom attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Br-Paps typically involves multi-step organic reactions The process may start with the bromination of a pyridine derivative, followed by azo coupling with a phenol derivative

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-Br-Paps can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The azo group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Applications De Recherche Scientifique

Detection of Metal Ions

Zinc Detection

5-Br-PAPS is widely recognized for its ability to form stable colored complexes with zinc ions. This property is harnessed in various assays to quantify zinc levels in biological samples such as serum, plasma, and urine. The reaction occurs in an alkaline buffered solution, producing a colored complex that can be measured spectrophotometrically at 560 nm. This method provides a direct colorimetric assay without the need for sample deproteinization, making it efficient for high-throughput testing.

| Property | Details |

|---|---|

| Detection Range | 4 - 1000 µg/dL |

| Sample Types | Serum, plasma, urine, cell lysate |

| Sensitivity | High sensitivity; stable complex formation |

Nucleic Acid Amplification Detection

Application in Genetic Testing

Recent studies have explored the use of this compound in detecting nucleic acid amplification products through a novel assay method that measures pyrophosphate release during amplification processes. This technique is particularly useful in loop-mediated isothermal amplification (LAMP) methods.

- Methodology : The assay utilizes the oxidation of pyrophosphate to produce hydrogen peroxide, which subsequently forms Fe(III) from Fe(II). The resulting trivalent iron forms a complex with this compound, leading to a color change that indicates the presence of amplified nucleic acids.

- Performance Metrics : The detection limit for this method is reported at 0.075 µmol/L with reproducibility less than 3.67% across multiple tests .

This rapid detection capability positions this compound as a valuable tool in molecular diagnostics and genetic testing.

Environmental Monitoring

Heavy Metal Analysis

Beyond biological applications, this compound is also utilized in environmental science for detecting heavy metals such as copper and nickel. The compound's ability to form chelates with these metals allows for their quantification in environmental samples.

- Chelation Reaction : The formation of colored complexes with metals like Cu(II) and Ni(II) enables sensitive detection methods that are crucial for monitoring pollution levels and assessing environmental health.

- Interference Management : The presence of other metals can complicate measurements; therefore, masking agents are often employed to isolate the target metal's signal .

Case Study 1: Zinc Quantification in Clinical Samples

A study utilizing the this compound method demonstrated its effectiveness in measuring serum zinc levels across different patient demographics. Results indicated significant correlations with clinical symptoms of zinc deficiency, underscoring its utility in nutritional assessments.

Case Study 2: Rapid Detection of Nucleic Acids

In a recent publication, researchers applied the colorimetric method using this compound to detect nucleic acid amplification products rapidly. This study highlighted the compound's potential to streamline genetic testing workflows by reducing analysis time significantly compared to traditional methods.

Mécanisme D'action

The mechanism of action of 5-Br-Paps involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the bromine atom and phenol group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-Chloro-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol

- 2-(5-Iodo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol

Uniqueness

5-Br-Paps is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different halogen atoms. This uniqueness can affect its applications and effectiveness in various research and industrial contexts.

Propriétés

Numéro CAS |

81608-06-2 |

|---|---|

Formule moléculaire |

C17H21BrN4O4S |

Poids moléculaire |

457.3 g/mol |

Nom IUPAC |

3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-hydroxy-N-propylanilino]propane-1-sulfonic acid |

InChI |

InChI=1S/C17H21BrN4O4S/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26) |

Clé InChI |

BZRWWAYVITZYRZ-UHFFFAOYSA-N |

SMILES |

CCCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O |

SMILES canonique |

CCCN(CCCS(=O)(=O)O)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O |

Synonymes |

2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol 5-Br-PAPS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.